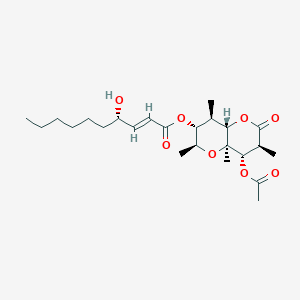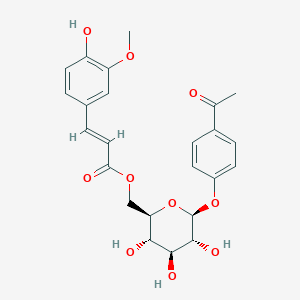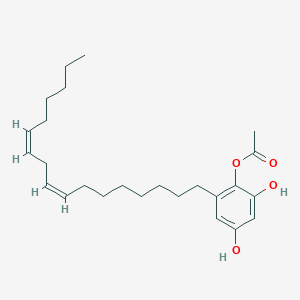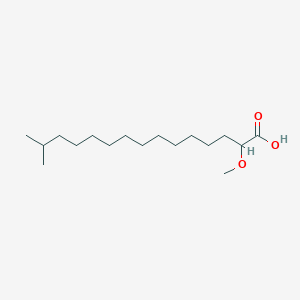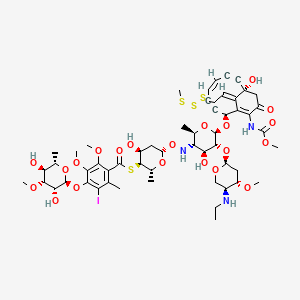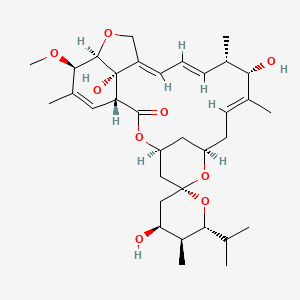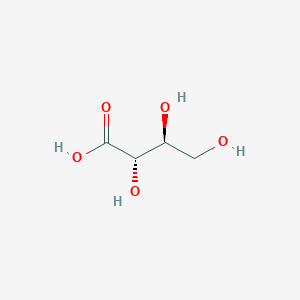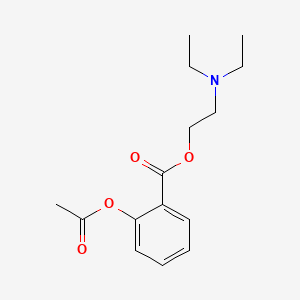
Aristoloterpenate-I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aristoloterpenate-I is a sesquiterpenoid obtained by formal condensation of the carboxy group of aristolochic acid with the hydroxy group of (1R,2Z,6E,10E)-3-formyl-7,11-dimethylcyclododeca-2,6,10-trien-1-ol. It has a role as a plant metabolite. It is an aromatic ester, an organic heterotetracyclic compound, a C-nitro compound, a cyclic acetal, an aromatic ether, an enal, a macrocycle and a sesquiterpenoid. It derives from an aristolochic acid.
Aplicaciones Científicas De Investigación
Aristolochia Species: A Rich Source of Terpenoids Including Aristoloterpenate-I
Aristolochia species are widely used in traditional medicine and have been the subject of extensive chemical and pharmacological studies. These species are known for being a rich source of unique compounds like aristolochic acids and various terpenoids, including Aristoloterpenate-I. Research has focused on the nature of these terpenoids, aiming to understand their bioactivities and chemical properties (Wu, Damu, Su, & Kuo, 2004).
Chemical Constituents of Aristolochia Mollissima Hance
A study on Aristolochia mollissima Hance, a specific Aristolochia species, identified several compounds, including Aristoloterpenate-I. This research aimed to provide a scientific basis for formulating quality standards for the plant's use, highlighting the importance of understanding its chemical makeup (Gui-feng, 2010).
Global Research Trends on Aristolochic Acids and Derivatives
A global assessment of research on aristolochic acids, including derivatives like Aristoloterpenate-I, outlined various suggestions for future study. This includes exploring their antitumor efficacy, immune activity, and the discovery of naturally occurring forms. The study also emphasized the need for more research on the correlation between aristolochic acid derivatives and various cancers (Zhou et al., 2019).
Aristolochene Synthase Studies
Aristolochene synthase, related to the biosynthesis of compounds like Aristoloterpenate-I, was analyzed to understand its structure and function. This enzyme catalyzes the cyclization of farnesyl diphosphate to form aristolochene, a process crucial for the synthesis of several terpenoids. The study provided insights into the enzyme's role in the formation of terpenoids, potentially including Aristoloterpenate-I (Shishova, Di Costanzo, Cane, & Christianson, 2007).
Propiedades
Nombre del producto |
Aristoloterpenate-I |
|---|---|
Fórmula molecular |
C32H31NO8 |
Peso molecular |
557.6 g/mol |
Nombre IUPAC |
[(1R,2Z,6E,10E)-3-formyl-7,11-dimethylcyclododeca-2,6,10-trien-1-yl] 8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate |
InChI |
InChI=1S/C32H31NO8/c1-19-7-4-9-20(2)13-22(14-21(17-34)10-5-8-19)41-32(35)25-16-28-31(40-18-39-28)30-23-11-6-12-27(38-3)24(23)15-26(29(25)30)33(36)37/h6,8-9,11-12,14-17,22H,4-5,7,10,13,18H2,1-3H3/b19-8+,20-9+,21-14-/t22-/m1/s1 |
Clave InChI |
CNCKKGCRDGSHDH-PTDIUHGLSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/[C@@H](C/C(=C/CC1)/C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)/C=O |
SMILES canónico |
CC1=CCCC(=CC(CC(=CCC1)C)OC(=O)C2=CC3=C(C4=C5C=CC=C(C5=CC(=C24)[N+](=O)[O-])OC)OCO3)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



